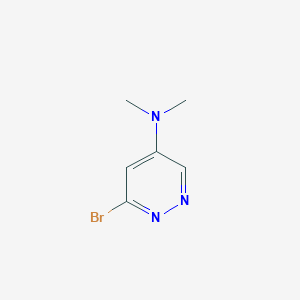

6-bromo-N,N-dimethylpyridazin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-N,N-dimethylpyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)5-3-6(7)9-8-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIQNUOIYVJKPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NN=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo N,n Dimethylpyridazin 4 Amine

Direct Halogenation Approaches for Pyridazine (B1198779) Derivatives

Direct halogenation of a pyridazine ring that already contains an activating amino group, such as a dimethylamino substituent, can be complex. Electrophilic aromatic substitution on the electron-rich pyridazine ring can lead to a mixture of products. The position of halogenation is directed by the existing substituents. For instance, direct bromination of 2-aminopyridine (B139424) can result in a complex mixture of brominated aminopyridines, particularly at high temperatures. researchgate.net

More controlled methods often involve the use of specific brominating agents like N-bromosuccinimide (NBS) or copper-based reagents which can offer greater regioselectivity. For example, a copper-promoted C5-selective bromination has been demonstrated for 8-aminoquinoline (B160924) amides, showcasing a method for targeted halogenation on a nitrogen-containing heterocyclic ring. beilstein-journals.org However, for a target molecule like 6-bromo-N,N-dimethylpyridazin-4-amine, synthetic strategies more commonly introduce the bromine atom via a precursor, such as a dihalopyridazine, rather than by direct bromination of the aminated scaffold.

Amination Strategies for Pyridazine Scaffolds

The introduction of an amino group onto a pyridazine scaffold is typically achieved through nucleophilic aromatic substitution (SNAr). This reaction is particularly effective when the pyridazine ring is "activated" by the presence of electron-withdrawing groups and contains a good leaving group, such as a halogen atom. youtube.com Dihalopyridazines are common starting materials for this approach.

The reaction involves the attack of a nucleophile, in this case, dimethylamine (B145610), on the carbon atom bearing a halogen. The volatility of dimethylamine can present challenges, often requiring high temperatures and sealed reaction vessels. nih.gov To circumvent this, methods have been developed that generate dimethylamine in situ from the thermal decomposition of N,N-dimethylformamide (DMF) assisted by a base like hydroxide. nih.gov This approach allows for a slow and controlled release of the nucleophile. The SNAr mechanism can proceed through a stepwise addition-elimination pathway involving a Meisenheimer complex or, in some cases, a concerted mechanism. youtube.comnih.gov

Multi-Step Synthetic Routes and Precursor Chemistry

The most practical synthesis of this compound involves a multi-step sequence starting from a readily available dihalogenated pyridazine precursor. A plausible and common route begins with a 4,6-dihalopyridazine, such as 4,6-dibromopyridazine or 4,6-dichloropyridazine.

A key step in this synthesis is the regioselective monosubstitution of one of the halogen atoms with dimethylamine via a nucleophilic aromatic substitution (SNAr) reaction. georgiasouthern.edu The positions on the pyridazine ring exhibit different reactivities, often allowing for selective replacement of one halogen over the other under controlled conditions. For instance, reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) can selectively yield 2-bromo-6-methylaminopyridine. georgiasouthern.edu Applying this principle, the reaction of 4,6-dibromopyridazine with one equivalent of dimethylamine is expected to yield the desired this compound. If the precursor is 4,6-dichloropyridazine, the initial product would be 6-chloro-N,N-dimethylpyridazin-4-amine, which would then require a subsequent halogen exchange (halex) reaction to replace the chlorine with bromine.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis, particularly the crucial SNAr amination step, are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, base, temperature, and the potential use of a catalyst.

High-boiling point polar aprotic solvents like DMSO or DMF are commonly used to facilitate the reaction, which often requires elevated temperatures. nih.govgeorgiasouthern.edu The choice of base is also critical; inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) are frequently employed to neutralize the hydrogen halide formed during the reaction. georgiasouthern.edumdpi.com In some cases, reactions are performed under high pressure in a sealed tube to contain volatile reagents like methylamine and to drive the reaction to completion, resulting in moderate to good yields. georgiasouthern.edu

Below is a table illustrating typical conditions and yields for the amination of a dihalopyridine, which serves as a model for the synthesis of the target compound.

| Precursor | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dibromopyridine | Methylamine | N/A (in pressure tube) | 180 | 24 | 54.1 | georgiasouthern.edugeorgiasouthern.edu |

| 2,6-Dibromopyridine | Methylamine | N/A (in pressure tube) | 180 | 48 | 37.7 | georgiasouthern.edugeorgiasouthern.edu |

| Aryl Fluoride | Dimethylamine (from DMF) | DMF | 150 | 24 | 88 | nih.gov |

| Aryl Chloride | Dimethylamine (from DMF) | DMF | 150 | 24 | 74 | nih.gov |

Green Chemistry Approaches in this compound Synthesis

While specific green chemistry protocols for this compound are not extensively documented, general principles for greening the synthesis of pyridazine derivatives are applicable. One significant approach is the use of microwave irradiation instead of conventional heating. Microwave-assisted synthesis can dramatically reduce reaction times, improve yields, and often allows for the use of less solvent or more environmentally benign solvents.

Chemical Reactivity and Transformation of 6 Bromo N,n Dimethylpyridazin 4 Amine

Electrophilic Aromatic Substitution Reactions on the Pyridazine (B1198779) Ring

The pyridazine ring, like other diazines, is an electron-deficient (π-deficient) heteroaromatic system. This inherent electronic character is due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. Consequently, the pyridazine nucleus is generally deactivated towards electrophilic aromatic substitution (EAS) reactions, which are characteristic of electron-rich aromatic compounds like benzene.

The substituents on the 6-bromo-N,N-dimethylpyridazin-4-amine ring have competing effects. The N,N-dimethylamino group at the C4 position is a potent activating group due to its ability to donate its lone pair of electrons into the ring via a +M (mesomeric) effect. Conversely, the bromine atom at the C6 position is a deactivating group through its -I (inductive) effect, although it can also donate electron density weakly via a +M effect. The ring nitrogen atoms themselves are strongly deactivating.

Given these competing influences, electrophilic attack is highly disfavored. The strong deactivating effect of the two ring nitrogens typically outweighs the activating effect of the dimethylamino group, rendering the ring resistant to common electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions under standard conditions. No specific examples of successful electrophilic aromatic substitution on this compound have been prominently reported in the literature, underscoring the low reactivity of this scaffold towards electrophiles.

Nucleophilic Displacement of the Bromine Atom

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions bearing a good leaving group. researchgate.net In this compound, the bromine atom at the C6 position is readily displaced by a variety of nucleophiles.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing character of the pyridazine ring nitrogens. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

This reactivity allows for the introduction of a wide range of functional groups at the C6 position. Common nucleophiles that can effectively displace the bromine atom include:

Amines: Primary and secondary amines can be used to synthesize various 6-aminopyridazine derivatives.

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides leads to the formation of 6-alkoxy or 6-aryloxy pyridazines.

Thiols: Thiolates can be employed to introduce sulfur-based functionalities.

The general scheme for this transformation is depicted below:

This facile displacement makes the bromo-substituent a valuable synthetic handle for the elaboration of the pyridazine core.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogira)

The bromine atom on the pyridazine ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sjsu.edu These reactions have become indispensable in modern organic synthesis due to their broad substrate scope and functional group tolerance. This compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. imist.maresearchgate.net This reaction is widely used to form biaryl structures. For this compound, a Suzuki coupling would introduce a new aryl or vinyl substituent at the C6 position.

Interactive Data Table: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, SPhos, XPhos |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures |

| Temperature | 80-120 °C |

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. researchgate.net This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. Applying this to this compound would result in the formation of a 6-alkenylpyridazine derivative.

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. google.com This method allows for the direct introduction of an alkynyl group at the C6 position of the pyridazine ring.

Interactive Data Table: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH, Piperidine |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 100 °C |

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. sjsu.edu While the target molecule already contains an amino group, this reaction could be used to introduce a different, more complex amine or aniline (B41778) at the C6 position, further functionalizing the pyridazine scaffold. acs.org

Functional Group Interconversions of the N,N-Dimethylamino Moiety

The N,N-dimethylamino group is generally stable, but it can undergo certain transformations. While specific studies on this compound are scarce, plausible reactions can be inferred from the known chemistry of N,N-dimethylanilines and other N,N-dimethylamino-substituted heterocycles.

N-Oxidation: Tertiary amines can be oxidized to their corresponding N-oxides. Treatment of this compound with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could potentially form the corresponding N-oxide of the dimethylamino group.

N-Demethylation: The removal of one or both methyl groups is a possible transformation. This can often be achieved using reagents like cyanogen (B1215507) bromide (von Braun reaction) or with certain chloroformates, followed by hydrolysis. Such a reaction would convert the N,N-dimethylamino group into a secondary (N-methylamino) or primary (amino) group, which could then be used for further synthetic modifications.

Reaction with Electrophiles: While the pyridazine ring itself is unreactive towards electrophiles, the nitrogen atom of the N,N-dimethylamino group retains its nucleophilicity. It could react with strong electrophiles, such as alkyl halides, to form a quaternary ammonium (B1175870) salt. However, this reactivity is often limited by the electron-withdrawing effect of the attached heteroaromatic ring.

Metal-Mediated Transformations and Organometallic Derivatives

The carbon-bromine bond in this compound is a key site for the formation of organometallic intermediates through metal-halogen exchange. This reaction typically involves treating the aryl bromide with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium), at low temperatures.

This exchange replaces the bromine atom with a metal (typically lithium), generating a highly reactive organolithium species. This pyridazinyl-lithium intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups at the C6 position.

Potential transformations using this method include:

Protonation: Quenching the organolithium with water or an alcohol would result in the hydro-debrominated product, 6-(dimethylamino)pyridazine.

Alkylation: Reaction with alkyl halides would introduce an alkyl group.

Carbonylation: Reaction with carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid.

Addition to Carbonyls: Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively.

Alternatively, Grignard reagents can be prepared via halogen-magnesium exchange, typically using reagents like isopropylmagnesium chloride. These organomagnesium compounds offer similar reactivity to their organolithium counterparts but are often more compatible with certain functional groups.

Reaction Kinetics and Mechanistic Investigations

Detailed kinetic studies specifically for reactions involving this compound are not widely published. However, the kinetics of its principal reactions can be understood from established mechanistic models.

Nucleophilic Aromatic Substitution (SNAr): The rate of the SNAr reaction generally follows second-order kinetics, being first order in both the aryl halide substrate and the nucleophile.

Rate = k[Aryl Halide][Nucleophile]

The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The reaction rate is influenced by several factors:

Leaving Group: The nature of the leaving group can be important. For SNAr reactions, the bond to the leaving group is broken after the rate-determining step, but its electronegativity influences the reactivity of the attacked carbon. The typical leaving group aptitude is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. researchgate.net

Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.

Ring Substituents: Electron-withdrawing groups on the pyridazine ring will stabilize the negative charge of the Meisenheimer complex and thus accelerate the reaction.

Palladium-Catalyzed Cross-Coupling: The kinetics of palladium-catalyzed cross-coupling reactions are more complex, as they involve a multi-step catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The rate law can be complex and may depend on the concentrations of the substrate, the coupling partner, the catalyst, and the ligand. The rate-determining step can vary depending on the specific reaction (Suzuki, Heck, etc.) and the reaction conditions. For example, in many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. The choice of ligand is crucial as it influences the rates of the individual steps in the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation of 6 Bromo N,n Dimethylpyridazin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the unambiguous determination of the molecular structure of 6-bromo-N,N-dimethylpyridazin-4-amine in solution. The combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon (¹³C) chemical shifts and reveals crucial information about the connectivity and spatial relationships of atoms within the molecule.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the pyridazine (B1198779) ring and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

To establish the precise connectivity, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For instance, a cross-peak between the two aromatic protons on the pyridazine ring would confirm their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for the protonated carbons of the pyridazine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For example, correlations would be expected from the methyl protons to the carbon atom of the pyridazine ring to which the dimethylamino group is attached, as well as to the adjacent carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be instrumental in the conformational analysis, for instance, by showing through-space interactions between the methyl protons and the aromatic proton on the pyridazine ring.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| H-3 | 8.50 | 145.0 | C-4, C-5 |

| H-5 | 7.20 | 115.0 | C-3, C-4, C-6 |

| N(CH₃)₂ | 3.10 | 40.0 | C-4 |

| C-3 | - | 145.0 | - |

| C-4 | - | 160.0 | - |

| C-5 | - | 115.0 | - |

Conformational Analysis via NMR

The orientation of the N,N-dimethylamino group relative to the pyridazine ring is a key conformational feature. Due to potential steric hindrance, rotation around the C4-N bond might be restricted. Variable temperature NMR studies could provide insights into the rotational energy barrier. Furthermore, NOESY data would be critical in determining the preferred conformation in solution. For example, a significant Nuclear Overhauser Effect between the methyl protons and the H-5 proton of the pyridazine ring would suggest a conformation where the dimethylamino group is oriented in a way that brings these protons into close proximity.

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl groups, C=C and C=N stretching vibrations within the pyridazine ring, and the C-N stretching of the dimethylamino group. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridazine ring are often more intense in the Raman spectrum than in the IR spectrum.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (CH₃) |

| 1600-1450 | C=C and C=N ring stretching |

| 1350-1250 | C-N stretching |

Mass Spectrometry Techniques (High-Resolution Mass Spectrometry and Tandem MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of the compound, as well as for gaining insights into its fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₆H₈BrN₃). The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum.

Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to collision-induced dissociation, tandem MS experiments would reveal the fragmentation patterns. Likely fragmentation pathways would include the loss of a methyl group, the entire dimethylamino group, or the bromine atom. This data helps to confirm the proposed structure.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Assignment |

|---|---|

| 201.9983 / 203.9962 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 186.9749 / 188.9728 | [M - CH₃]⁺ |

X-ray Crystallography for Solid-State Structure Determination

To definitively determine the three-dimensional structure of this compound in the solid state, X-ray crystallography would be the ultimate technique.

Single Crystal X-ray Diffraction Analysis

Growing a suitable single crystal and analyzing it via X-ray diffraction would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planarity of the pyridazine ring and reveal the exact geometry of the N,N-dimethylamino substituent. Furthermore, the crystal packing analysis would shed light on the intermolecular interactions, such as hydrogen bonds or stacking interactions, that govern the solid-state assembly of the molecules. The crystallographic data would provide the most accurate and detailed picture of the molecule's static structure.

Table 4: Hypothetical Single Crystal X-ray Diffraction Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.1 |

| β (°) | 105.3 |

| Volume (ų) | 905.4 |

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Polymorphism and Crystal Packing Effects

No crystallographic studies detailing the solid-state structure of this compound have been found. Information on whether this compound exists in multiple crystalline forms (polymorphs) and the nature of its intermolecular interactions in the solid state is not available.

Chiroptical Spectroscopy (if applicable for derivatives)

There is no information on the synthesis of chiral derivatives of this compound or any subsequent analysis using chiroptical spectroscopy techniques, such as circular dichroism. Therefore, a discussion on the chiroptical properties of its derivatives is not possible.

It is important to note that the absence of this information in publicly available sources does not mean the research has not been conducted, but rather that it has not been published or indexed in the databases accessed. Further research and publication in peer-reviewed scientific journals would be necessary to provide the data required to construct the requested article.

Computational Chemistry and Theoretical Investigations of 6 Bromo N,n Dimethylpyridazin 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

No specific DFT studies on 6-bromo-N,N-dimethylpyridazin-4-amine are present in the current body of scientific literature. Such calculations would be instrumental in determining its optimized geometry, electronic properties, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There are no published quantum chemical calculations detailing the reaction mechanisms involving this compound. These theoretical methods are essential for mapping potential energy surfaces and identifying transition states in chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Currently, there are no molecular dynamics simulation studies available for this compound. This type of simulation is key to understanding the compound's conformational flexibility and its non-covalent interactions with other molecules, which is vital for predicting its behavior in different environments.

Prediction of Spectroscopic Parameters

Theoretical predictions of spectroscopic parameters (such as NMR, IR, and UV-Vis spectra) for this compound have not been reported. These calculations are valuable for complementing experimental data and aiding in structural characterization.

Structure-Property Relationship Studies (theoretical aspects only)

Without foundational computational data, theoretical structure-property relationship studies for this specific compound have not been established.

Chemoinformatics and Database Mining for Analogues

While chemoinformatic databases contain entries for numerous related heterocyclic amines, specific and in-depth computational studies on analogues with the explicit aim of predicting the properties of this compound are not available.

Strategic Utility of 6 Bromo N,n Dimethylpyridazin 4 Amine in Synthetic Chemistry

Precursor in Heterocyclic Synthesis

Substituted pyridazines are foundational building blocks in the synthesis of more complex heterocyclic systems. The bromine atom at the 6-position of 6-bromo-N,N-dimethylpyridazin-4-amine could serve as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations would allow for the introduction of a wide array of substituents, leading to the generation of novel pyridazine-containing scaffolds. The dimethylamino group at the 4-position would act as a directing group and modulator of the electronic properties of the pyridazine (B1198779) ring, influencing the regioselectivity of further chemical modifications.

Scaffold for Complex Molecular Architectures

The inherent structural features of this compound would make it a valuable scaffold for the construction of complex molecular architectures. Following initial functionalization at the bromine-bearing carbon, further synthetic manipulations could be envisioned at other positions of the pyridazine ring or on the introduced substituents. This iterative approach could lead to the development of molecules with intricate three-dimensional structures, which are often sought after in medicinal chemistry and materials science for their specific interactions with biological targets or their unique physical properties.

Ligand Design in Organometallic Chemistry and Catalysis

The nitrogen atoms within the pyridazine ring and the exocyclic dimethylamino group of this compound present potential coordination sites for metal ions. This characteristic suggests its utility in the design of novel ligands for organometallic chemistry and catalysis. By modifying the substituents on the pyridazine core, the steric and electronic properties of the resulting ligand could be fine-tuned to optimize the performance of a metal catalyst in a specific chemical transformation. The synthesis of bidentate or polydentate ligands incorporating this pyridazine unit could lead to catalysts with enhanced stability and selectivity.

Building Block in Materials Science Research (e.g., polymers, optoelectronic materials)

Heterocyclic compounds, particularly those with extended π-systems and heteroatoms, are of great interest in materials science. This compound could serve as a monomer or a key building block for the synthesis of novel polymers and optoelectronic materials. Polymerization through reactions involving the bromo-substituent could lead to materials with unique thermal, mechanical, and electronic properties. The inherent fluorescence or phosphorescence of pyridazine-containing molecules could also be exploited in the development of organic light-emitting diodes (OLEDs) or other optoelectronic devices.

Methodology Development in Organic Transformations

The specific reactivity of the C-Br bond in this compound, influenced by the electronic effects of the dimethylamino group and the pyridazine nitrogens, could make it an interesting substrate for the development of new synthetic methodologies. Researchers could explore novel activation methods for the carbon-bromine bond or investigate its participation in unconventional coupling reactions. Such studies would not only provide new ways to functionalize the pyridazine core but could also contribute to the broader field of organic synthesis by expanding the toolbox of available chemical transformations.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies

The synthesis of pyridazine (B1198779) cores and their derivatives is an active area of research, with a continuous drive towards more efficient, selective, and sustainable methods. Future synthetic strategies for 6-bromo-N,N-dimethylpyridazin-4-amine and related compounds are likely to move beyond traditional batch processes and embrace novel technologies.

One promising avenue is the adoption of metal-free catalytic systems . For instance, the inverse-electron-demand aza-Diels-Alder reaction, which has been successfully used for the regioselective synthesis of other pyridazine derivatives, offers a sustainable and cost-effective alternative to metal-catalyzed methods. organic-chemistry.org This approach allows for the construction of the pyridazine ring under neutral conditions with high functional group tolerance. organic-chemistry.org

Flow chemistry represents another significant frontier. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability. uc.ptsci-hub.se The transition from batch to flow processes for the synthesis of heterocyclic compounds, including pyridazines, can significantly reduce reaction times and waste generation. mdpi.com Future research could focus on developing a multi-step flow synthesis for this compound, potentially integrating in-line purification and analysis.

Furthermore, photocatalysis is emerging as a powerful tool in organic synthesis. researchgate.net The use of light to drive chemical reactions can enable unique transformations under mild conditions. researchgate.netacs.org Research into the photocatalytic synthesis or functionalization of the pyridazine ring could lead to novel and more efficient routes to compounds like this compound.

| Methodology | Potential Advantages for Synthesizing this compound |

| Aza-Diels-Alder Reactions | Metal-free, high regioselectivity, good functional group tolerance, sustainable. organic-chemistry.org |

| Flow Chemistry | Enhanced safety, improved reproducibility, scalability, reduced waste. sci-hub.semdpi.com |

| Photocatalysis | Mild reaction conditions, unique reactivity, high selectivity. researchgate.netacs.org |

Exploration of Novel Reactivity Pathways

The structure of this compound, featuring a bromine atom and a dimethylamino group on a π-deficient pyridazine ring, offers multiple sites for exploring novel reactivity. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Future research will likely focus on leveraging this bromo-substituent in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents at the 6-position, creating a library of novel compounds for biological screening or materials science applications. The electron-deficient nature of the pyridazine ring can influence the reactivity of the C-Br bond, a subject worthy of detailed mechanistic investigation.

Beyond established cross-coupling methods, the exploration of photocatalytic functionalization of the pyridazine C-H bonds presents an exciting opportunity for late-stage modification. acs.org This approach could enable the direct introduction of functional groups without the need for pre-functionalized starting materials, offering a more atom-economical synthetic route.

The pyridazine ring itself can participate in cycloaddition reactions , acting as either the diene or dienophile component depending on the reaction partner. mdpi.com Investigating the cycloaddition potential of this compound could lead to the synthesis of complex, fused heterocyclic systems with novel properties. mdpi.com

Advanced Characterization Techniques and Methodological Improvements

While standard analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for routine characterization liberty.edunih.govnih.gov, future research will benefit from the application of more advanced methods to gain deeper structural and functional insights.

For unambiguous structural confirmation, especially for complex derivatives synthesized from the target molecule, single-crystal X-ray diffraction will be invaluable. nih.govrsc.org This technique provides precise information on bond lengths, bond angles, and three-dimensional conformation in the solid state.

To probe the compound's behavior and interactions in the gas phase, ion mobility-mass spectrometry (IM-MS) is a powerful tool. IM-MS separates ions based on their size, shape, and charge, providing a collision cross-section (CCS) value that is a characteristic of the ion's 3D structure. uni.lu This can be particularly useful for distinguishing between isomers and understanding non-covalent interactions.

In-depth analysis of reaction pathways and the identification of transient intermediates could be achieved through in-situ spectroscopic monitoring . Techniques like ReactIR (in-situ FT-IR) or process NMR can provide real-time data on reaction kinetics and mechanism, facilitating rapid optimization of new synthetic methods.

| Technique | Type of Information | Future Application |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, and angles. nih.govrsc.org | Elucidation of the structure of novel derivatives and co-crystals. |

| Ion Mobility-Mass Spectrometry | Gas-phase ion structure (Collision Cross Section). uni.lu | Isomer differentiation, studying conformational flexibility. |

| In-situ Spectroscopy (e.g., ReactIR) | Real-time reaction kinetics and mechanism. | Optimization of emerging synthetic methodologies. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and spatial relationships of atoms. | Unambiguous structure confirmation of complex reaction products. |

Computational Innovations in Predictive Chemistry

Computational chemistry is poised to play a crucial role in accelerating research on this compound and its derivatives. Theoretical calculations can provide predictive insights into reactivity, spectroscopic properties, and potential biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, predict its geometric parameters, and calculate its vibrational spectra to aid in the interpretation of experimental IR and Raman data. mdpi.comresearchgate.net Furthermore, DFT can be used to map out reaction pathways, calculate activation energies, and predict the regioselectivity of reactions, such as the cross-coupling or functionalization reactions mentioned previously.

For drug discovery applications, in silico screening methods are becoming indispensable. Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives synthesized from the parent compound. mdpi.com Molecular docking studies can be used to predict the binding affinity and mode of interaction of these compounds with specific biological targets, helping to prioritize which derivatives to synthesize and test.

The integration of machine learning and artificial intelligence (AI) with chemical data could lead to innovative predictive models. AI algorithms could be trained on existing data for pyridazine compounds to predict the outcomes of new reactions, suggest optimal synthetic routes, or identify molecules with a high probability of possessing desired biological activities.

Role in Sustainable Chemical Processes

The principles of green chemistry will be a central theme in future research involving this compound. The focus will be on developing chemical processes that are not only efficient but also environmentally benign.

The shift towards catalytic methods , particularly those that avoid heavy metals, is a key aspect of sustainable synthesis. organic-chemistry.org As mentioned, metal-free reactions like the aza-Diels-Alder cycloaddition are highly desirable. organic-chemistry.org When metal catalysts are necessary, research will focus on using earth-abundant metals, low catalyst loadings, and efficient catalyst recycling systems.

Photocatalysis and electrocatalysis are inherently green technologies as they utilize light or electricity, respectively, as clean reagents to drive chemical transformations. mdpi.com The photocatalytic degradation of pyridazine has been studied, providing insights into its environmental persistence and pathways for creating more biodegradable derivatives. nih.gov

The implementation of continuous-flow manufacturing is another cornerstone of sustainable chemistry. sci-hub.se By minimizing solvent usage, improving energy efficiency, and reducing the formation of hazardous byproducts, flow chemistry aligns perfectly with the goals of green chemistry. uc.pt Future work should aim to develop a fully continuous and waste-minimized process for the synthesis and derivatization of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-N,N-dimethylpyridazin-4-amine, and how can purity be ensured during synthesis?

- Methodological Answer : The synthesis typically involves bromination of a pyridazine precursor followed by dimethylamine substitution. Key steps include:

Bromination : Reacting N,N-dimethylpyridazin-4-amine with brominating agents (e.g., NBS or Br₂ in controlled conditions) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (≥98%) and confirm with melting point analysis .

- Critical Parameters : Temperature control during bromination prevents side reactions (e.g., over-bromination). Purity is confirmed via -NMR (absence of proton signals from precursors) and mass spectrometry (exact mass: 216.03 g/mol) .

Q. How is this compound characterized spectroscopically and structurally?

- Methodological Answer :

- Spectroscopy :

- -NMR: Peaks at δ 3.10 (s, 6H, N-CH₃) and δ 7.50–8.20 (pyridazine protons) confirm substitution patterns .

- -NMR: Signals for Br-substituted carbons appear downfield (δ 120–130 ppm).

- X-ray Crystallography : Single-crystal studies (e.g., Cu-Kα radiation, T = 100 K) reveal planar pyridazine rings with Br at position 6 (C–Br bond length: ~1.89 Å) and N,N-dimethyl groups in equatorial positions .

- Data Table :

| Parameter | Value |

|---|---|

| Crystallographic R-factor | 0.051 |

| Mean C–C bond length | 1.39 Å (±0.008 Å) |

| Space group | P2₁/c |

Q. What are the primary reactivity profiles of this compound under standard conditions?

- Methodological Answer :

- Nucleophilic Substitution : The bromine atom undergoes SNAr reactions with amines or thiols (e.g., reaction with piperidine in DMF at 80°C yields 6-piperidinyl derivatives) .

- Metal-Catalyzed Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane) introduces aryl groups at position 6 .

- Stability : Stable under inert atmospheres but sensitive to prolonged light exposure. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How can computational methods optimize the design of this compound derivatives for targeted biological activity?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p)) to predict transition states and regioselectivity in substitution reactions .

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., kinase enzymes). Optimize substituents at position 6 for enhanced affinity .

- Case Study : Computational screening predicted 6-aryl derivatives as cholinesterase inhibitors, later validated via in vitro assays (IC₅₀: 2–10 µM) .

Q. How can researchers resolve contradictions in reaction outcomes during derivatization of this compound?

- Methodological Answer :

- Variable Analysis : Systematically test reaction parameters:

- Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents on coupling efficiency.

- Catalyst Screening : Evaluate Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for Suzuki-Miyaura yields .

- In Situ Monitoring : Use LC-MS to detect intermediates (e.g., debrominated byproducts) and adjust conditions .

- Case Study : Contradictory yields in amination reactions were traced to residual moisture; adding molecular sieves improved consistency .

Q. What advanced techniques are used to study the reaction mechanisms of this compound in heterocyclic transformations?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare in deuteration experiments to identify rate-determining steps (e.g., C–Br bond cleavage in SNAr) .

- In Situ IR Spectroscopy : Monitor intermediates (e.g., Meisenheimer complexes) during nucleophilic substitution .

- Computational Mechanistic Modeling : IRC (Intrinsic Reaction Coordinate) analysis in Gaussian 16 confirms concerted vs. stepwise pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and controls .

- Metabolite Profiling : Use LC-HRMS to verify compound stability in assay media (e.g., degradation products may skew IC₅₀ values) .

- Collaborative Validation : Share samples with independent labs to confirm activity (e.g., NIH Molecular Libraries Program) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.